2-Azido-1-(isoindolin-2-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives can be achieved through Ultrasonic-assisted-synthesis . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Scientific Research Applications
Synthesis and Structural Studies
2-Azido-1-(isoindolin-2-yl)ethan-1-one serves as a precursor for the synthesis of various complex molecular structures due to its azide functionality and the presence of the isoindolinyl group. For instance, it has been utilized in the preparation of cadmium(II) Schiff base complexes aimed at exploring their corrosion inhibition properties on mild steel. These complexes, particularly azide complexes, demonstrated significant inhibition activities, bridging coordination chemistry with materials science and corrosion engineering (Das et al., 2017). Additionally, the compound has been involved in orthogonal synthesis processes leading to isoindole and isoquinoline derivatives, showcasing its versatility in organic synthesis (Hui & Chiba, 2009).
Magnetic Materials
Research on azido-bridged Co(2+) compounds with flexible coligands, where this compound could serve as a structural analogue, highlighted the synthesis of new compounds with intriguing magnetic properties. These studies contribute to the understanding of magnetic coupling in materials, potentially guiding the development of novel magnetic materials (Li et al., 2008).
Photoredox Catalysis
In the realm of photoredox catalysis, the compound has found application in innovative reactions such as the alkylazidation of alkenes. This reaction facilitates the incorporation of both azido and dihydropyridinyl groups across C=C bonds, thus enabling the construction of valuable molecular frameworks in a single step, which highlights the potential of this compound in facilitating novel bond-forming reactions (Yang et al., 2020).
Glycosidase Inhibition
Further exploring the biological sphere, derivatives of this compound have been examined for their glycosidase inhibitory activities. These studies are crucial for understanding the compound's potential in developing inhibitors with therapeutic applications (Reddy et al., 2011).
Fluorescent Probes
The compound has also been investigated in the development of fluorescent probes for metal ions, where its structural features contribute to selective sensing mechanisms. This application underscores the significance of this compound in the creation of sensitive and selective sensors for environmental and biological monitoring (Fang et al., 2014).
Mechanism of Action
The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Properties
IUPAC Name |
2-azido-1-(1,3-dihydroisoindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-12-5-10(15)14-6-8-3-1-2-4-9(8)7-14/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMRVOWOPJOUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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